molecular formula C20H23N5O3 B2549093 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide CAS No. 2034315-12-1

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide

Cat. No.: B2549093
CAS No.: 2034315-12-1
M. Wt: 381.436
InChI Key: PXNXWRYSLIDXMN-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a benzodioxol moiety (1,3-benzodioxole) linked via an acetamide bridge to a piperazine ring substituted with a 6-cyclopropylpyridazine group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-20(21-15-3-5-17-18(11-15)28-13-27-17)12-24-7-9-25(10-8-24)19-6-4-16(22-23-19)14-1-2-14/h3-6,11,14H,1-2,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNXWRYSLIDXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole, 6-cyclopropylpyridazine, and piperazine.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium acetate with ligands like triphenylphosphine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Used in the study of enzyme interactions and binding affinities.

Medicine:

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The cyclopropylpyridazine moiety may enhance binding affinity through π-π interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Acetamide Derivatives

The compounds listed in (5k–5o) share structural similarities with the target molecule, particularly in their piperazine-acetamide backbone and aromatic substituents. Key differences lie in the substituents on the piperazine and acetamide moieties, which significantly impact physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison

Compound ID Substituents on Piperazine Acetamide-Linked Aromatic Group Yield (%) Melting Point (°C) Molecular Formula MS ([M+H]+)
5k 4-Methoxybenzyl Phenylimidazo[2,1-b]thiazole 78 92–94 C₃₀H₃₀N₆O₂S 539.2231
5l 4-Methoxybenzyl 4-Chlorophenylimidazo[2,1-b]thiazole 72 116–118 C₃₀H₂₉ClN₆O₂S 573.1841
5m 4-Fluorobenzyl Phenylimidazo[2,1-b]thiazole 75 80–82 C₂₉H₂₇FN₆OS 527.2030
5n 4-Fluorobenzyl 4-Chlorophenylimidazo[2,1-b]thiazole 73 86–88 C₂₉H₂₆ClFN₆OS 561.1640
Target Compound 6-Cyclopropylpyridazine 2H-1,3-Benzodioxol-5-yl N/A N/A C₁₉H₂₁N₅O₃* N/A
Key Observations:
  • Lipophilicity : The benzodioxol group in the target compound may enhance membrane permeability compared to the imidazothiazole groups in 5k–5n .
  • The cyclopropyl group on pyridazine in the target compound may similarly enhance stability .
  • Melting Points : Lower melting points in fluorinated derivatives (5m, 5n: 80–88°C) suggest reduced crystallinity compared to methoxybenzyl analogs (5k, 5l: 92–118°C), which could influence solubility .

Pharmacological Analogs: Antimicrobial Acetamides

highlights acetamide derivatives with piperazine and sulfonylbenzothiazole groups (e.g., compounds 47–50) exhibiting antimicrobial and antifungal activity.

Table 2: Pharmacological Activity of Selected Acetamides

Compound ID Substituents on Piperazine Acetamide-Linked Group Biological Activity
47 Benzo[d]thiazol-5-ylsulfonyl 3,5-Difluorophenyl Gram-positive bacteria
48 Benzo[d]thiazol-5-ylsulfonyl 3-Isopropylphenyl Gram-positive bacteria
49 Benzo[d]thiazol-5-ylsulfonyl Thiazol-2-yl Antifungal
50 Benzo[d]thiazol-5-ylsulfonyl 6-Chloropyridin-2-yl Antifungal
Key Comparisons:
  • Sulfonyl vs. Pyridazine Groups : The target compound’s pyridazine-piperazine moiety may favor CNS or kinase targeting, whereas sulfonylbenzothiazole derivatives (47–50) prioritize microbial enzyme inhibition .
  • Aromatic Linkers : The benzodioxol group in the target compound lacks the electron-deficient thiazole or chlorophenyl groups seen in 47–50, suggesting divergent pharmacological targets .

Research Findings and Implications

Structural Determinants of Activity

  • Piperazine Flexibility : The piperazine ring in all analogs allows conformational adaptability for receptor binding. Substitutions like methoxybenzyl (5k) or fluorobenzyl (5m) modulate steric bulk and polarity .
  • Benzodioxol vs. Imidazothiazole : The benzodioxol group in the target compound may reduce cytotoxicity compared to imidazothiazole-containing analogs (5k–5n), which are associated with DNA intercalation risks .

Pharmacological Potential

While the target compound’s exact activity remains uncharacterized in the evidence, its structural features align with dual-purpose candidates:

  • CNS Penetration : Benzodioxol and cyclopropyl groups are common in neuroactive compounds (e.g., amphetamine derivatives).
  • Antimicrobial Prospects: Piperazine-acetamide scaffolds in 47–50 demonstrate that minor structural tweaks can shift activity from antibacterial to antifungal .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxole moiety, which contributes to its pharmacological properties.
  • A piperazine ring that is known for its role in various biological activities.
  • A pyridazine component which may enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it may act as an antagonist or inhibitor at various sites, influencing pathways involved in:

  • Neurotransmission : The compound may modulate serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Cell Cycle Regulation : It has been observed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Data

Activity Type Description Reference
Antipsychotic ActivityExhibits potential antipsychotic effects by interacting with 5-HT2A and D2 receptors.
Anticancer PropertiesInhibits tubulin polymerization, causing apoptosis in cancer cells.
Anticonvulsant ActivityEvaluated against various animal models; showed promising anticonvulsant effects.

Case Studies and Research Findings

  • Antipsychotic Properties : In a study evaluating novel arylpiperazines, compounds similar to this compound showed variable antipsychotic activity. The mechanism was linked to receptor interactions that mitigate symptoms associated with psychosis .
  • Anticancer Activity : Research has indicated that this compound can lead to significant cell death in various cancer cell lines through apoptosis induction. The inhibition of tubulin polymerization is a critical mechanism through which it exerts its anticancer effects.
  • Anticonvulsant Effects : A study synthesized several derivatives of this compound and evaluated their anticonvulsant properties. The results suggested that certain structural modifications enhanced the efficacy of these compounds in seizure models .

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